molecular formula C21H30N2S2 B11082395 2,2,5',5',7,9-Hexamethyl-2',4-bis(methylsulfanyl)-1,2,4',5'-tetrahydrospiro[3-benzazepine-6,3'-pyrrole]

2,2,5',5',7,9-Hexamethyl-2',4-bis(methylsulfanyl)-1,2,4',5'-tetrahydrospiro[3-benzazepine-6,3'-pyrrole]

Cat. No.: B11082395
M. Wt: 374.6 g/mol
InChI Key: KXFAQMAXXWADQH-UHFFFAOYSA-N
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Description

2,2,5’,5’,7,9-Hexamethyl-2’,4-bis(methylsulfanyl)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5’,5’,7,9-Hexamethyl-2’,4-bis(methylsulfanyl)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] typically involves multi-step organic reactions. The process begins with the preparation of the core benzazepine structure, followed by the introduction of the pyrrole ring through spirocyclization. The methyl and methylsulfanyl groups are then added using specific reagents under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,5’,5’,7,9-Hexamethyl-2’,4-bis(methylsulfanyl)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,2,5’,5’,7,9-Hexamethyl-2’,4-bis(methylsulfanyl)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2,2,5’,5’,7,9-Hexamethyl-2’,4-bis(methylsulfanyl)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5’,5’,7,9-Hexamethyl-2’,4-bis(methylsulfanyl)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] stands out due to its spiro structure and the presence of both methyl and methylsulfanyl groups

Properties

Molecular Formula

C21H30N2S2

Molecular Weight

374.6 g/mol

IUPAC Name

2,2,2',2',7,9-hexamethyl-4,5'-bis(methylsulfanyl)spiro[1H-3-benzazepine-6,4'-3H-pyrrole]

InChI

InChI=1S/C21H30N2S2/c1-13-9-14(2)21(12-20(5,6)23-18(21)25-8)16-10-17(24-7)22-19(3,4)11-15(13)16/h9-10H,11-12H2,1-8H3

InChI Key

KXFAQMAXXWADQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC(N=C(C=C2C13CC(N=C3SC)(C)C)SC)(C)C)C

Origin of Product

United States

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